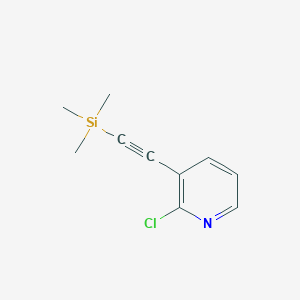

2-Chloro-3-trimethylsilanylethynyl-pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSZJRBQSBKNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592071 | |

| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-35-5 | |

| Record name | 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470463-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and offers practical insights for successful execution in a laboratory setting.

Strategic Importance in Synthesis

This compound (CAS No. 470463-35-5) is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three distinct, orthogonally reactive functional groups:

-

2-Chloro Group: Serves as a reactive handle for nucleophilic aromatic substitution or as a coupling partner in various cross-coupling reactions.

-

Ethynyl Group: A rigid linker that can participate in cycloadditions, further couplings (once deprotected), or hydrogenation. Its presence is crucial for constructing complex molecular architectures.

-

Trimethylsilyl (TMS) Group: Acts as a robust protecting group for the terminal alkyne. This prevents unwanted side reactions, such as Glaser coupling, under the reaction conditions and can be selectively removed later in a synthetic sequence.[2][3]

The primary and most efficient method for constructing this molecule is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized centers.[4][5]

The Core Methodology: Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5] The synthesis of our target molecule typically involves the coupling of an appropriately substituted halopyridine with trimethylsilylacetylene (TMSA).

The Choice of Substrate: Why 2-Chloro-3-iodopyridine?

The selection of the starting halopyridine is critical for reaction efficiency. The target molecule already contains a chlorine atom at the 2-position, which we want to preserve. The Sonogashira coupling reactivity for halides follows the trend: I > OTf > Br >> Cl.[4][6] Therefore, to selectively form the C-C bond at the 3-position without disturbing the chlorine at the 2-position, 2-Chloro-3-iodopyridine is the ideal starting material. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst, ensuring regioselective coupling.

The Catalytic Heart: Mechanism of the Sonogashira Coupling

The reaction is driven by two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7] This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[4][5]

The Palladium Cycle:

-

Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, inserts into the aryl-iodide bond of 2-chloro-3-iodopyridine, forming a Pd(II) intermediate.[6]

-

Transmetalation: The activated alkyne (as a copper(I) acetylide) is transferred from copper to the palladium center.

-

Reductive Elimination: The coupled product, this compound, is expelled from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[6]

The Copper Cycle:

-

Acetylide Formation: In the presence of a mild base (e.g., triethylamine), the terminal proton of trimethylsilylacetylene is removed. Copper(I) iodide (CuI) then coordinates with the deprotonated alkyne to form a highly reactive copper(I) acetylide species.[4] This species is the key nucleophile for the transmetalation step.

The interplay between these cycles ensures a rapid and efficient formation of the desired C-C bond.

Caption: Figure 1: Sonogashira Catalytic Cycles.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and side reactions.

Reagent and Solvent Preparation

-

Solvents: Anhydrous solvents are crucial. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are commonly used and should be purged with an inert gas prior to use.[2]

-

Base: Triethylamine (Et₃N) or diisopropylamine (DIPA) must be distilled and stored over potassium hydroxide (KOH).[6]

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | 1.0 | 2.39 g |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1.2 | 1.18 g (1.7 mL) |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 210 mg |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 | 95 mg |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 3.04 g (4.2 mL) |

| Anhydrous THF | C₄H₈O | 72.11 | - | 50 mL |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet is assembled.

-

Reagent Charging: To the flask, add 2-Chloro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (sufficient to make a ~0.2 M solution) and anhydrous triethylamine (3.0 eq) via syringe.

-

Alkyne Addition: Stir the mixture at room temperature until all solids dissolve. Slowly add trimethylsilylacetylene (1.2 eq) dropwise via syringe. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting aryl iodide. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), saturated aqueous sodium bicarbonate, and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value |

| CAS Number | 470463-35-5[1] |

| Molecular Formula | C₁₀H₁₂ClNSi[1][8] |

| Molecular Weight | 209.75 g/mol [1] |

| Appearance | Typically a solid |

| Key Analytical Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data should be consistent with the proposed structure. |

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and high-yielding pathway to this compound from 2-chloro-3-iodopyridine and trimethylsilylacetylene. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to anhydrous and anaerobic conditions are paramount for success. This versatile building block, synthesized through this robust protocol, is primed for subsequent transformations, making it an invaluable tool for professionals in drug discovery and advanced materials development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PubChemLite - this compound (C10H12ClNSi) [pubchemlite.lcsb.uni.lu]

2-Chloro-3-trimethylsilanylethynyl-pyridine CAS number

An In-Depth Technical Guide to 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-((trimethylsilyl)ethynyl)pyridine, identified by CAS Number 470463-35-5 , is a specialized heterocyclic intermediate of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science.[1] Its molecular architecture, featuring a pyridine core functionalized with a reactive chlorine atom and a protected alkyne moiety, offers a unique combination of synthetic handles for constructing complex molecular frameworks.

The pyridine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key receptor interactions, which can enhance the pharmacokinetic properties of a molecule.[2] The chlorine atom at the 2-position and the ethynyl group at the 3-position serve as versatile points for synthetic elaboration. Specifically, the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions while enabling its strategic deprotection and subsequent transformation. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on the underlying chemical principles for professionals in drug development and organic synthesis.

Core Compound Specifications

A clear understanding of the fundamental properties of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine is essential for its effective use in a laboratory setting. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 470463-35-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNSi | [1] |

| Molecular Weight | 209.75 g/mol | [1] |

| Common Synonyms | 2-Chloro-3-trimethylsilanylethynyl-pyridine | [1][3] |

| Appearance | Solid (typical) | N/A |

| InChI Key | Not readily available in search results | N/A |

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide.[5] In this specific synthesis, the precursor 2-Chloro-3-iodopyridine serves as the aryl halide, and Trimethylsilylacetylene provides the protected alkyne functionality.

The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst facilitates the activation of the alkyne. An amine base, such as triethylamine, is crucial as it serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction.[1][4]

Conceptual Workflow of Synthesis

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H12ClNSi) [pubchemlite.lcsb.uni.lu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-trimethylsilanylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-3-trimethylsilanylethynyl-pyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document consolidates available data on its structural and physicochemical characteristics, offering a valuable resource for researchers working with this molecule. While experimental data for certain properties are limited, this guide supplements available information with high-quality computational predictions to provide a thorough profile. Methodologies for the determination of these properties are also discussed to provide context and support experimental design.

Introduction

This compound, with the CAS number 470463-35-5, is a substituted pyridine derivative that incorporates both a chloro and a trimethylsilylethynyl group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The pyridine ring is a common scaffold in many pharmaceuticals, and the chloro and silyl-protected alkyne moieties offer versatile handles for a variety of chemical transformations, such as cross-coupling reactions and desilylation to reveal a terminal alkyne. Understanding the physical properties of this compound is crucial for its effective handling, storage, and application in synthetic and medicinal chemistry research.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its physical and chemical properties.

Caption: Molecular structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine | [1] |

| CAS Number | 470463-35-5 | [1] |

| Molecular Formula | C10H12ClNSi | [1] |

| Molecular Weight | 209.75 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--(C)C#CC1=C(N=CC=C1)Cl | [2] |

| InChI Key | SBSZJRBQSBKNGE-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for the practical application of this compound. The data presented below is a combination of available information from commercial suppliers and computational predictions where experimental data is not available.

Table 2: Physical and Chemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 247.65 ± 40.0 °C | Predicted | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Predicted based on structure | - |

| Density | 1.139 ± 0.10 g/cm³ | Predicted | [3] |

| pKa | -1.598 ± 0.10 | Predicted | [3] |

Physical State and Appearance

Commercial suppliers of this compound list the compound as a solid at room temperature. The exact color and crystal morphology have not been detailed in available literature.

Melting and Boiling Points

As of the latest literature review, an experimentally determined melting point for this compound has not been reported. The predicted boiling point is approximately 247.65 °C.[3] It is important to note that this is a computational prediction and should be confirmed experimentally.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility

While specific quantitative solubility data is not available, based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and esters (ethyl acetate). Its solubility in polar protic solvents like water is expected to be low.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining the qualitative solubility of a compound can provide valuable information for reaction setup and purification.

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at room temperature, and the dissolution is observed. If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently warmed to assess temperature effects on solubility.

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the nine equivalent protons of the trimethylsilyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns based on their coupling with adjacent protons. The trimethylsilyl protons will appear as a sharp singlet in the upfield region (typically δ 0.2-0.4 ppm).

Predicted ¹³C NMR Chemical Shifts: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The two sp-hybridized carbons of the alkyne will appear in the δ 80-100 ppm range. The methyl carbons of the trimethylsilyl group will have a characteristic upfield chemical shift (around δ 0 ppm).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Characteristic IR Absorptions:

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic, Si-CH₃): ~2960-2850 cm⁻¹

-

C≡C stretch (alkyne): ~2150-2175 cm⁻¹ (This can be weak or absent in symmetrical alkynes, but is expected to be observable here)

-

C=N and C=C stretch (pyridine ring): ~1550-1600 cm⁻¹

-

Si-C stretch: ~1250 cm⁻¹ (characteristic sharp peak for the trimethylsilyl group)

-

C-Cl stretch: ~1000-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data: [2]

-

Monoisotopic Mass: 209.04276 Da

-

Predicted [M+H]⁺: 210.05004

-

Predicted [M+Na]⁺: 232.03198

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a methyl group from the trimethylsilyl moiety ([M-15]⁺), which is a common fragmentation pathway for silylated compounds.[6][7] Further fragmentation could involve cleavage of the Si-C bond or fragmentation of the pyridine ring.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The 2-chloro-3-ethynylpyridine scaffold is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the ethynyl group, after deprotection of the silyl group, can participate in a wide range of reactions, including Sonogashira coupling, click chemistry, and cyclization reactions. These reactions allow for the introduction of diverse substituents and the construction of fused ring systems, which are often sought after in drug discovery programs to explore new chemical space and optimize pharmacological properties.

Conclusion

This technical guide has compiled the available and predicted physical properties of this compound. While there is a notable absence of experimentally determined data for some key properties, the provided information, including molecular identifiers, predicted physicochemical characteristics, and expected spectroscopic features, serves as a valuable starting point for researchers. The outlined experimental protocols offer standardized methods for determining these properties, encouraging the generation and publication of empirical data to enrich the collective understanding of this important synthetic building block. As research involving this and similar compounds continues, a more complete and experimentally validated dataset will undoubtedly emerge, further enabling its application in the advancement of chemical synthesis and drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C10H12ClNSi) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine | 2507084-90-2 [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Chloro-3-trimethylsilanylethynyl-pyridine molecular weight

An In-Depth Technical Guide to 2-Chloro-3-trimethylsilanylethynyl-pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound engineered for versatility and reactivity. Its structure incorporates a pyridine core, a common and vital scaffold in numerous biologically active molecules, with two distinct and strategically positioned functional groups: a chlorine atom and a trimethylsilyl-protected ethynyl group.[1]

This guide provides an in-depth examination of this compound, offering a technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a pivotal intermediate in drug discovery programs. The presence of the chloro group and the protected alkyne on the pyridine ring allows for sequential, selective functionalization, making it an invaluable tool for constructing complex molecular architectures.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClNSi | [2] |

| Molecular Weight | 209.75 g/mol | [2] |

| CAS Number | 470463-35-5 | [2] |

| IUPAC Name | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine | [3] |

| Synonym | 2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | [3] |

| Appearance | Solid (typical) | |

| SMILES | C--INVALID-LINK--(C)C#CC1=C(N=CC=C1)Cl | [3] |

| InChI Key | SBSZJRBQSBKNGE-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Rationale and Mechanistic Insight

The chosen protocol involves the coupling of 2-Chloro-3-iodopyridine with trimethylsilylacetylene.[2]

-

Why 2-Chloro-3-iodopyridine? The iodine at the 3-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 2-position. This differential reactivity is crucial, allowing for selective coupling at the C-3 position while preserving the C-2 chloro-substituent for subsequent transformations. This starting material is a versatile intermediate in its own right for creating novel compounds for the pharmaceutical and agrochemical sectors.[4]

-

The Role of the Catalytic System:

-

Palladium Catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride): This is the heart of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that form the desired C-C bond.

-

Copper(I) Iodide (Co-catalyst): Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the catalytic cycle.

-

Base (e.g., Triethylamine): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.

-

-

Trimethylsilyl (TMS) Group: The TMS group acts as a protecting group for the terminal alkyne. It prevents the alkyne from undergoing self-coupling (Glaser coupling) and allows for its purification and handling. The TMS group can be easily removed later under mild conditions (e.g., with fluoride ions or mild base) to reveal the terminal alkyne for further reactions like "click chemistry."

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the Sonogashira coupling synthesis.

Step-by-Step Methodology

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Flask Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Chloro-3-iodopyridine (1.0 eq).

-

Reagent Addition: Under a positive pressure of nitrogen, add degassed triethylamine as the solvent. To this solution, add trimethylsilylacetylene (1.1-1.2 eq).

-

Catalyst Introduction: Add the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq). The flask should be briefly evacuated and backfilled with nitrogen to ensure an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (approx. 20°C) for 5 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved drugs.[1] Chlorine-containing molecules are also exceptionally well-represented in marketed pharmaceuticals, highlighting their importance in tuning the electronic and pharmacokinetic properties of drug candidates.[5][6] this compound is designed to leverage these principles.

Strategic Role as a Molecular Linchpin

This compound serves as a "linchpin" intermediate, where its two reactive sites can be addressed in a controlled, stepwise manner to build molecular complexity.

-

The Chloro Group (C-2 position): This site is amenable to various nucleophilic aromatic substitution (SNAr) reactions or, more commonly, cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Stille couplings. This allows for the introduction of diverse aryl, heteroaryl, or amine fragments.

-

The Ethynyl Group (C-3 position): After TMS deprotection, the terminal alkyne is a highly versatile functional group. It can participate in:

-

Sonogashira couplings: To introduce another aryl or vinyl group.

-

Huisgen Cycloadditions ("Click Chemistry"): To form triazole rings, which are excellent bioisosteres for amide bonds and can improve metabolic stability and target binding.

-

Other alkyne transformations: Such as hydration to form ketones or reduction to form alkanes or alkenes.

-

Hypothetical Drug Synthesis Pathway

The diagram below illustrates how this compound could be used as a starting point in a hypothetical pathway to synthesize a complex, drug-like molecule.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C10H12ClNSi) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-Chloro-3-trimethylsilanylethynyl-pyridine: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, pyridinyl scaffolds functionalized with alkynyl moieties represent a class of compounds with significant potential. Their rigid, linear geometry and tunable electronic properties make them valuable building blocks in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the spectroscopic characteristics of a key intermediate, 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS No. 470463-35-5).

Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the spectroscopic signatures is explained, providing a framework for the practical interpretation of experimental results. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features:

-

Molecular Formula: C₁₀H₁₂ClNSi[1]

-

Molecular Weight: 209.75 g/mol

-

Core Structure: A pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a trimethylsilylethynyl group. The presence of the chloro-substituent and the silyl-protected alkyne are critical determinants of its reactivity and spectroscopic behavior.

Synthesis and Chemical Context: The Sonogashira Coupling

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is indispensable in the synthesis of aryl alkynes. The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

In the context of our target molecule, the synthesis would proceed via the coupling of 2-chloro-3-iodopyridine with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[3]

Caption: Sonogashira coupling reaction for the synthesis of the target compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the trimethylsilyl group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the anisotropic effect of the alkyne.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Pyridine H-6 | 8.3 - 8.5 | Doublet of doublets (dd) | ~4.8, 1.8 | 1H |

| Pyridine H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.6, 1.8 | 1H |

| Pyridine H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~7.6, 4.8 | 1H |

| Si(CH₃)₃ | 0.2 - 0.3 | Singlet (s) | - | 9H |

Causality behind Predictions: The predicted chemical shifts for the pyridine protons are based on data for 2-((trimethylsilyl)ethynyl)pyridine, with adjustments for the deshielding effect of the C2-chloro substituent.[4] The downfield shift of H-6 is due to its proximity to the electronegative nitrogen atom. The trimethylsilyl protons are expected to appear as a sharp singlet in the upfield region, characteristic of TMS groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 150 - 152 |

| Pyridine C-3 | 120 - 122 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-5 | 126 - 128 |

| Pyridine C-6 | 149 - 151 |

| Alkyne C≡C-Si | 102 - 104 |

| Alkyne C≡C-Py | 94 - 96 |

| Si(CH₃)₃ | -1 to 1 |

Causality behind Predictions: The chemical shifts of the pyridine carbons are influenced by the substituent effects of the chlorine and the trimethylsilylethynyl group. The quaternary carbons of the alkyne (C≡C) are expected in the range of 90-105 ppm. The carbon atoms of the trimethylsilyl group will appear as a single peak close to 0 ppm, the reference standard (Tetramethylsilane).

Caption: Correlation of molecular structure with predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C≡C, C-Cl, and Si-C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Alkyl C-H (in TMS) | 2850 - 3000 | Stretching |

| C≡C (Alkyne) | 2150 - 2175 | Stretching |

| Aromatic C=C/C=N | 1400 - 1600 | Stretching |

| Si-CH₃ | 1250 - 1260 | Symmetric Bending |

| C-Cl | 600 - 800 | Stretching |

Causality behind Predictions: The C≡C stretching frequency for a silyl-substituted alkyne is typically found in the 2150-2175 cm⁻¹ range.[4] The strong absorption around 1250 cm⁻¹ is a hallmark of the Si-CH₃ symmetric bending vibration. Aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Notes |

| 209/211 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 194/196 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 73 | [Si(CH₃)₃]⁺ | A common and often abundant fragment for TMS-containing compounds. |

Causality behind Predictions: The molecular ion peak will appear as a doublet due to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Fragmentation is likely to initiate with the loss of a methyl radical from the sterically bulky and energetically favorable trimethylsilyl group. The base peak in the spectrum could very well be the trimethylsilyl cation at m/z 73. Predicted m/z values for various adducts under soft ionization techniques are also available.[1]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following general protocols can be employed.

NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC, where it will be vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: As the compound elutes from the GC column, it will enter the mass spectrometer, be ionized by electron impact, and the resulting ions will be separated by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data and the underlying principles that govern them, researchers can more effectively identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data, which is crucial for ensuring the purity and structural integrity of the compound in research and development endeavors.

References

An In-Depth Technical Guide to 2-Chloro-3-trimethylsilanylethynyl-pyridine for Advanced Research and Development

Introduction: Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the development of novel molecular entities with tailored properties. Among these, pyridine derivatives stand out for their prevalence in a vast array of biologically active compounds and functional materials. This guide focuses on 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS Number: 470463-35-5), a highly versatile and strategically important building block.

The unique trifecta of functionalities—a reactive chloro group at the 2-position, a sterically accessible trimethylsilyl (TMS)-protected alkyne at the 3-position, and the inherent electronic properties of the pyridine ring—renders this molecule a powerful intermediate for complex molecular construction. The chloro substituent serves as a prime leaving group for nucleophilic aromatic substitution or as a handle for various cross-coupling reactions. Simultaneously, the TMS-ethynyl group offers a stable, yet readily deprotectable, terminal alkyne for Sonogashira couplings, click chemistry, and other alkyne-based transformations. This dual reactivity allows for sequential and site-selective modifications, providing a streamlined pathway to complex molecular architectures that would otherwise require lengthy and less efficient synthetic routes.

This technical guide provides an in-depth overview of the commercial availability, synthesis, and mechanistic underpinnings of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers, catering to research and development needs. Procurement for laboratory-scale synthesis is straightforward, with options for various quantities. Below is a summary of representative suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | This compound, AldrichCPR | 470463-35-5 | C₁₀H₁₂ClNSi | 209.75 g/mol |

| Fisher Scientific | Sigma Aldrich this compound | 470463-35-5 | C₁₀H₁₂ClNSi | 209.75 g/mol |

| ChemicalBook | This compound | 470463-35-5 | C₁₀H₁₂ClNSi | 209.75 g/mol |

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis of this compound: A Mechanistic and Practical Overview

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is catalyzed by a palladium-copper system.[2] In this specific synthesis, the starting materials are 2-Chloro-3-iodopyridine and Trimethylsilylacetylene .

The Causality Behind Experimental Choices: Understanding the Sonogashira Coupling Mechanism

The Sonogashira coupling is a synergistic catalytic cycle involving both palladium and copper. A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

The Palladium Cycle (The Workhorse):

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (2-Chloro-3-iodopyridine). This step forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl, making the iodo-substituted pyridine an excellent substrate.

-

Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is a key step where the new carbon-carbon bond is poised to form.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final product (this compound) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

-

-

The Copper Cycle (The Facilitator):

-

π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (Trimethylsilylacetylene).

-

Acid-Base Reaction: A base, typically an amine like triethylamine, deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.

-

The trimethylsilyl (TMS) group on the acetylene serves as a protecting group, preventing the alkyne from undergoing self-coupling (Glaser coupling), a common side reaction under Sonogashira conditions.[3]

Visualizing the Synthesis: Reaction Workflow

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Equipment:

-

2-Chloro-3-iodopyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-iodopyridine (1.0 eq).

-

Solvent and Reagents Addition: Add anhydrous triethylamine (sufficient to make a ~0.1 M solution). To this stirred solution, add bis(triphenylphosphine)palladium(II) chloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]

Applications in Drug Discovery and Development

The strategic placement of the chloro and TMS-ethynyl groups makes this compound a valuable precursor for the synthesis of complex heterocyclic systems with potential biological activity. The pyridine core itself is a well-established pharmacophore found in numerous FDA-approved drugs.[5][6]

While direct applications of this specific molecule in late-stage clinical candidates are not extensively documented in readily available literature, its utility lies in its potential as a versatile starting material for creating libraries of novel compounds for high-throughput screening. The general class of substituted ethynylpyridines has been explored for various therapeutic targets. For instance, the synthesis of novel benzimidazole derivatives via Sonogashira coupling of ethynylpyridines has been investigated for potential biological activities.[7]

The synthetic pathway allows for the creation of diverse molecular scaffolds. For example:

-

Deprotection and Further Coupling: The TMS group can be easily removed under mild conditions (e.g., with a fluoride source or mild base) to yield the terminal alkyne. This terminal alkyne can then be used in a second Sonogashira coupling with a different aryl halide, leading to unsymmetrical diarylacetylenes.

-

Click Chemistry: The deprotected alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important pharmacophores.

-

Nucleophilic Aromatic Substitution: The 2-chloro position can be targeted by various nucleophiles to introduce further diversity.

These subsequent transformations open the door to synthesizing novel compounds for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The development of novel heterocyclic compounds from versatile starting materials like this compound is a cornerstone of modern drug discovery.[8][9]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant strategic importance for researchers in medicinal chemistry and materials science. Its synthesis via the robust and well-understood Sonogashira coupling reaction provides a reliable source of this versatile intermediate. The orthogonal reactivity of its chloro and TMS-protected ethynyl functionalities allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-Chloro-3-trimethylsilanylethynyl-pyridine, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the prevalent synthetic methodologies, with a primary focus on the robust and widely employed Sonogashira cross-coupling reaction. This guide will not only present detailed experimental protocols but also explore the underlying mechanistic principles, compare different starting materials, and offer practical insights into potential challenges and troubleshooting.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a chlorinated pyridine ring functionalized with a protected acetylene moiety. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The chloro-substituent can be displaced through various nucleophilic substitution reactions, while the trimethylsilyl-protected ethynyl group offers a stable yet readily deprotectable handle for further carbon-carbon bond formations, such as a subsequent Sonogashira coupling or other cross-coupling reactions. Its utility is particularly pronounced in medicinal chemistry, where the pyridine scaffold is a common motif in biologically active compounds.

Primary Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this specific synthesis, the key starting materials are a 2-chloro-3-halopyridine and trimethylsilylacetylene.

Choosing the Optimal Halopyridine Starting Material

The choice of the halogen at the 3-position of the 2-chloropyridine ring is a critical parameter that significantly influences the reaction conditions and overall success of the synthesis. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1]

-

2-Chloro-3-iodopyridine: This is the most reactive and, therefore, the preferred starting material for this Sonogashira coupling. The high reactivity of the carbon-iodine bond allows for milder reaction conditions, often proceeding at room temperature with high yields.

-

2-Chloro-3-bromopyridine: While less reactive than the iodo-analogue, 2-chloro-3-bromopyridine is also a viable starting material. However, the reaction typically requires higher temperatures and potentially more active catalyst systems to achieve comparable yields.

-

2,3-Dichloropyridine: The use of 2,3-dichloropyridine presents a greater challenge due to the lower reactivity of the C-Cl bond. Sonogashira couplings involving aryl chlorides often necessitate specialized ligands and higher temperatures to proceed efficiently. There is also a potential for lack of regioselectivity, although the difference in reactivity between the 2- and 3-positions can often be exploited.

For the purposes of this guide, we will focus on the most efficient route utilizing 2-Chloro-3-iodopyridine .

The Catalytic System: Palladium, Copper, and Base

The Sonogashira reaction traditionally employs a dual-catalyst system:

-

Palladium Catalyst: The primary catalyst responsible for the cross-coupling reaction. A common and effective choice is bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂].

-

Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex.[1]

-

Amine Base: An amine base, such as triethylamine (Et₃N), is essential to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

Reaction Mechanism

The mechanism of the Sonogashira coupling is a well-studied catalytic cycle involving both palladium and copper.

Diagram: Catalytic Cycle of the Sonogashira Reaction

Caption: The catalytic cycle of the Sonogashira reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloro-3-iodopyridine, inserting into the carbon-iodine bond to form a Pd(II) complex.

-

Transmetalation: In a parallel copper cycle, trimethylsilylacetylene reacts with the copper(I) iodide in the presence of the amine base to form a copper acetylide. This copper acetylide then transfers the acetylenic group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium complex, now bearing both the pyridine and the trimethylsilylethynyl groups, undergoes reductive elimination to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of halopyridines.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Chloro-3-iodopyridine | 78607-36-0 | 239.43 | 1.0 |

| Trimethylsilylacetylene | 1066-54-2 | 98.22 | 1.2 |

| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.03 |

| Copper(I) iodide | 7681-65-4 | 190.45 | 0.05 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Solvent |

Step-by-Step Procedure

-

To a dry, inert-atmosphere flask, add 2-chloro-3-iodopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed triethylamine (5 mL) via syringe.

-

Add trimethylsilylacetylene (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the presence and integration of the aromatic and trimethylsilyl protons.

-

¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Troubleshooting and Side Reactions

While the Sonogashira coupling is generally a reliable reaction, several issues can arise:

-

Glaser Homocoupling: A common side reaction is the dimerization of the terminal alkyne to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This is often promoted by the presence of oxygen and can be minimized by ensuring strictly anaerobic conditions.[1]

-

Low or No Conversion: This can be due to an inactive catalyst, impure reagents, or insufficient reaction temperature (especially when using less reactive starting materials like 2-chloro-3-bromopyridine). Ensure all reagents are of high quality and that the reaction is performed under a truly inert atmosphere.

-

Complex Reaction Mixture: The formation of multiple byproducts can complicate purification. This may be due to side reactions of the starting materials or product under the reaction conditions. Careful monitoring of the reaction and optimization of the reaction time can help to mitigate this.

Diagram: Troubleshooting Workflow for Sonogashira Coupling

Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling.

Alternative Starting Materials: A Comparative Overview

As mentioned, the choice of starting material has a significant impact on the synthesis. The following table provides a comparative summary:

| Starting Material | Relative Reactivity | Typical Reaction Conditions | Potential Issues |

| 2-Chloro-3-iodopyridine | High | Room temperature, standard Pd/Cu catalyst system | Higher cost of starting material |

| 2-Chloro-3-bromopyridine | Medium | Elevated temperatures (e.g., 60-80 °C), may require more active ligands | Slower reaction rates, potential for more side products |

| 2,3-Dichloropyridine | Low | High temperatures (>100 °C), specialized ligands (e.g., Buchwald ligands) | Low reactivity, potential for regioselectivity issues |

Conclusion

The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction. The selection of 2-chloro-3-iodopyridine as the starting material is highly recommended for its superior reactivity, allowing for mild reaction conditions and high yields. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under inert conditions, and awareness of potential side reactions are crucial for the successful synthesis of this valuable building block. This guide provides the necessary technical details and practical insights to enable researchers to confidently and efficiently produce this compound for their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-3-trimethylsilanylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-Chloro-3-trimethylsilanylethynyl-pyridine, a versatile building block in modern organic synthesis. The strategic positioning of the chloro, trimethylsilylethynyl, and pyridinyl moieties imparts a unique chemical character to this molecule, making the C-Cl bond susceptible to a range of transformations. This document delves into the principal reactions involving this bond, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By synthesizing information from authoritative sources, this guide offers field-proven insights, detailed experimental protocols, and mechanistic discussions to empower researchers in leveraging this compound for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The ability to functionalize the pyridine ring at specific positions is therefore of paramount importance in drug discovery and development. This compound serves as a highly valuable intermediate due to the differential reactivity of its functional groups. The C-Cl bond at the 2-position of the pyridine ring is the primary focus of this guide. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen and the steric and electronic effects of the adjacent trimethylsilylethynyl group. This unique substitution pattern allows for selective transformations, making it a powerful tool for molecular diversification.

The presence of the trimethylsilyl (TMS) group on the ethynyl moiety offers a dual advantage. It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and its steric bulk can influence the regioselectivity of certain reactions.[1][2] Furthermore, the TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent functionalization, such as in Sonogashira couplings.[3]

This guide will explore the key transformations of the C-Cl bond, providing a detailed examination of the underlying principles and practical methodologies for its application in synthesis.

Synthesis of the Core Scaffold

The starting material, this compound, is typically synthesized via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]

A common synthetic route involves the coupling of 2-chloro-3-iodopyridine with trimethylsilylacetylene.[6]

Table 1: Typical Synthesis of this compound[6]

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloro-3-iodopyridine | Trimethylsilylacetylene | Bis(triphenylphosphine)palladium(II) chloride | Copper(I) iodide | Triethylamine | Not Specified | 20 | 5 | 99 |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[7][8][9] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex.[10][11][12] This reaction is widely used in the synthesis of biaryl and heterobiaryl compounds, which are prevalent in many pharmaceutical agents.[13]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [13]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of the Aryl Chloride

While the title compound is synthesized via a Sonogashira reaction, the C-Cl bond can also participate in a subsequent Sonogashira coupling, provided a different terminal alkyne is used. This allows for the synthesis of unsymmetrical di-alkyne substituted pyridines after deprotection of the TMS group. The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds.[4][14]

Experimental Protocol: Generalized Sonogashira Coupling [5][15]

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like toluene or THF with an amine. Add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] This reaction is a powerful tool for synthesizing aryl amines, which are important structural motifs in many pharmaceuticals.[9][17] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[16]

Experimental Protocol: Generalized Buchwald-Hartwig Amination [17]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) to a dry reaction vessel.

-

Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to the required temperature, typically between 80-110 °C, with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the crude product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing effect of the ring nitrogen atom.[18][19] This allows for the direct displacement of the chloride by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the electron-withdrawing strength of substituents on the pyridine ring.[19][20]

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiolates.[18][21] The reactions are often carried out at elevated temperatures to overcome the activation energy required to disrupt the aromaticity of the pyridine ring.[18]

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.). A solvent such as DMSO, NMP, or dioxane can be used, or the reaction can be run neat with an excess of the amine.

-

Reaction: Heat the reaction mixture to a high temperature, typically in the range of 100-180 °C.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The C-Cl bond at the 2-position exhibits a rich reactivity profile, readily participating in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a detailed overview of these key transformations, including mechanistic insights and practical experimental protocols. The ability to selectively functionalize this position, coupled with the synthetic utility of the trimethylsilylethynyl group, makes this compound an indispensable tool for researchers, scientists, and drug development professionals in the construction of complex molecular architectures. A thorough understanding of the principles and methodologies outlined herein will enable the strategic and efficient utilization of this powerful synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Steric Effects of Silyl Groups | Semantic Scholar [semanticscholar.org]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nobelprize.org [nobelprize.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the First Synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine

This guide provides a comprehensive overview of the initial synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into the strategic considerations behind the synthetic approach, a detailed experimental protocol, and the mechanistic underpinnings of this important transformation.

Introduction: A Versatile Heterocyclic Intermediate

This compound (CAS No. 470463-35-5) has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive chloro-substituent, a versatile trimethylsilyl-protected alkyne, and a pyridine core, offers multiple points for diversification. This makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of the chloro and ethynyl groups allows for sequential and regioselective cross-coupling reactions, enabling the construction of elaborate molecular frameworks.

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its unwanted side reactions, such as homocoupling, and can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.[2] This guide focuses on the first documented and now standard method for the synthesis of this important compound.

The Genesis of a Key Intermediate: The First Synthesis

The most logical and efficient route to this compound is through a Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] The first synthesis of this compound leverages this well-established methodology.

Retrosynthetic Analysis and Strategic Approach